Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate
Description
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate is a chiral ester derivative featuring a 2,3-dihydrobenzo[1,4]dioxin scaffold linked to a hydroxypropanoate moiety. This compound is of interest due to its structural complexity, combining a benzodioxin ring (known for metabolic stability and bioactivity in pharmaceuticals) with a polar hydroxy-ester group, which may influence solubility and reactivity.
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H14O5/c1-15-11(14)7-9(13)8-3-2-4-10-12(8)17-6-5-16-10/h2-4,9,13H,5-7H2,1H3 |
InChI Key |
PNUUSVJNRVEXIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=C2C(=CC=C1)OCCO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate typically involves the following steps:
Formation of the dioxin ring: Starting from 2,3-dihydroxybenzoic acid, the phenolic hydroxyl groups are alkylated to form the dioxin ring.
Esterification: The dioxin intermediate is then esterified with methyl 3-hydroxypropanoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar steps to the laboratory synthesis, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or resins.
Biological Studies: It can be used in studies to understand the interaction of dioxin-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The dioxin ring may play a role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s core structure includes:
- 3-Hydroxypropanoate ester: A polar group contributing to hydrogen bonding and hydrolytic instability under basic conditions.
Comparison with Amino-Propanol Derivatives ()
The structurally related compound 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol (CAS: 1420983-47-6) shares the benzodioxin scaffold but differs in functional groups:
- Amino vs. This substitution may alter pharmacokinetics, such as membrane permeability or metabolic pathways .
- Molecular Weight: The amino derivative has a molecular weight of 209.25 g/mol, while the target compound’s molecular weight is estimated to be higher (~238 g/mol) due to the methyl ester group.
Table 1: Functional Group Comparison
Comparison with Ketone Derivatives ()
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-4-phenylpyrrolidin-1-yl)propan-1-one (CAS: 56606-71-4) replaces the hydroxypropanoate with a ketone and pyrrolidine group:
- Ketone vs. However, the absence of a hydroxyl group may limit hydrogen-bonding interactions critical for target binding in bioactive contexts .
- Substituent Complexity : The addition of a 3-methyl-4-phenylpyrrolidine introduces steric bulk, which could hinder rotational freedom and affect conformational stability.
Research Findings and Implications
Pharmacological Potential
- Amino-Propanol Derivatives: Amino alcohols (e.g., ) are prevalent in β-blockers and antiviral agents, suggesting the target compound’s amino analog might exhibit CNS activity or enzyme inhibition .
- Hydroxypropanoate Esters: The ester group in the target compound could act as a prodrug, with hydrolysis in vivo releasing a carboxylic acid metabolite. This property is exploited in NSAIDs (e.g., aspirin) for enhanced bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
